N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide
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Overview
Description
N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a benzenesulfonamide moiety in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
The synthesis of N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.
Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions:
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions.
Scientific Research Applications
N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Pathway Involvement: The compound may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE can be compared with other triazolopyridazine derivatives:
N-[2-(6-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide: This compound has a cyclopentylamino group instead of a fluorophenyl group, which may result in different biological activities and pharmacokinetics.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole ring, offering a different set of pharmacological properties.
The uniqueness of N-[2-(6-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18FN5O2S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[2-[6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18FN5O2S2/c21-17-9-5-4-6-15(17)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)16-7-2-1-3-8-16/h1-11,22H,12-14H2 |
InChI Key |
QCUIJYOBSKRNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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